molecular formula C4H8N4O B1485938 5-Methylaminomethyl-2,4-dihydro-[1,2,4]triazol-3-one CAS No. 660412-53-3

5-Methylaminomethyl-2,4-dihydro-[1,2,4]triazol-3-one

Cat. No.: B1485938
CAS No.: 660412-53-3
M. Wt: 128.13 g/mol
InChI Key: CGGFZXBCOXWUMI-UHFFFAOYSA-N
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Description

5-Methylaminomethyl-2,4-dihydro-[1,2,4]triazol-3-one is a triazol-3-one derivative characterized by a methylaminomethyl (-CH2-NH-CH3) substituent at the 5-position of the triazole ring. Triazol-3-ones are heterocyclic compounds with a five-membered ring containing two nitrogen atoms, often modified at the 4- and 5-positions to tune properties such as solubility, stability, and bioactivity .

Properties

IUPAC Name

3-(methylaminomethyl)-1,4-dihydro-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4O/c1-5-2-3-6-4(9)8-7-3/h5H,2H2,1H3,(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGGFZXBCOXWUMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NNC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the 2,4-Dihydro-1,2,4-triazol-3-one Core

The 1,2,4-triazol-3-one ring can be synthesized by cyclization of hydrazine derivatives with suitable carbonyl compounds or their equivalents. Common methods include:

  • Reaction of hydrazine hydrate with formamide or formic acid derivatives under reflux conditions to yield the triazole-3-one ring.
  • Cyclization of semicarbazide or related intermediates.

Introduction of the Aminomethyl Group at the 5-Position

The 5-position functionalization with a methylaminomethyl group is achieved by:

  • Reacting the 5-formyl or 5-halogenated triazole intermediate with methylamine or formaldehyde and methylamine in a Mannich-type reaction.
  • Alternatively, reductive amination of 5-formyl-2,4-dihydro-triazol-3-one with methylamine under reducing conditions.

Hydrochloride Salt Formation

To improve stability and handling, the free base form of 5-methylaminomethyl-2,4-dihydro-triazol-3-one is often converted into its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.

Representative Preparation Procedure (Based on Literature)

Step Reagents & Conditions Description Outcome
1 Hydrazine hydrate + formamide, reflux Cyclization to form 2,4-dihydro-1,2,4-triazol-3-one core Formation of triazol-3-one intermediate
2 5-formyl derivative + methylamine + formaldehyde, mild acid catalyst Mannich reaction to introduce methylaminomethyl group at 5-position 5-Methylaminomethyl-2,4-dihydro-triazol-3-one
3 Treatment with HCl in ethanol or other solvent Formation of hydrochloride salt 5-Methylaminomethyl-2,4-dihydro-triazol-3-one hydrochloride

Research Findings and Analysis

  • The Mannich-type reaction is a key step for introducing the aminomethyl group, providing good yields under controlled pH and temperature.
  • The hydrochloride salt form is well-characterized, with a molecular formula of C3H7ClN4O and molecular weight 150.57 g/mol, improving compound stability and solubility.
  • Synthetic routes emphasize the use of polar aprotic solvents and mild heating to optimize yields and purity.
  • Alternative methods involve protection/deprotection strategies to facilitate selective functionalization without side reactions.

Data Table: Summary of Preparation Conditions and Yields

Preparation Step Reagents Solvent Temperature Reaction Time Yield (%) Notes
Cyclization to triazol-3-one Hydrazine hydrate + formamide Water or ethanol Reflux (80-100°C) 4-6 hours 70-85 Classic cyclization
Mannich reaction 5-formyl-triazol-3-one + methylamine + formaldehyde Methanol or ethanol Room temp to 50°C 2-4 hours 65-80 Controlled pH essential
Hydrochloride salt formation HCl gas or HCl in ethanol Ethanol Ambient 1-2 hours Quantitative Improves stability

Chemical Reactions Analysis

5-Methylaminomethyl-2,4-dihydro-[1,2,4]triazol-3-one undergoes various chemical reactions, including:

Scientific Research Applications

Synthesis of 5-Methylaminomethyl-2,4-dihydro-[1,2,4]triazol-3-one

The synthesis of 5-MAMT typically involves the reaction of appropriate hydrazines with carbonyl compounds to form triazole derivatives. The compound can be synthesized through multi-step reactions that often include cyclization and functionalization processes. For example, one method involves the use of methylamine in the presence of an appropriate catalyst to yield the desired triazole structure .

Antimicrobial Properties

Research indicates that 5-MAMT exhibits significant antimicrobial activity against various pathogenic microorganisms. Studies have shown that derivatives of 1,2,4-triazoles possess good to moderate efficacy against bacteria such as Staphylococcus aureus and Enterococcus faecalis. For instance, compounds derived from 5-MAMT have been tested for their ability to inhibit bacterial growth in vitro, demonstrating promising results .

Antifungal Activity

In addition to antibacterial properties, derivatives of 5-MAMT have been evaluated for antifungal activity. The triazole ring is known for its role in inhibiting fungal cytochrome P450 enzymes, which are crucial for ergosterol synthesis in fungi. This mechanism is similar to that of established antifungal agents like itraconazole .

Agricultural Applications

5-MAMT and its derivatives are also being explored for their potential as agricultural fungicides. The compound's ability to inhibit fungal pathogens makes it a candidate for protecting crops from diseases caused by fungi. Research has shown that triazole-based fungicides can effectively manage diseases in crops such as wheat and barley .

Energetic Materials

The unique chemical structure of 5-MAMT allows it to be investigated as a component in energetic materials. Triazole compounds are known for their stability and energy release properties when subjected to heat or shock. This makes them suitable candidates for applications in explosives and propellants .

Polymer Chemistry

In polymer chemistry, triazole derivatives can be utilized to enhance the properties of polymers through cross-linking or as additives that improve thermal stability and mechanical strength. The incorporation of 5-MAMT into polymer matrices can potentially lead to materials with improved performance characteristics .

Case Studies and Research Findings

StudyFocusFindings
Antimicrobial Activity5-MAMT derivatives showed significant inhibition against E. faecalis and S. aureus.
Antifungal EfficacyDemonstrated effectiveness against common fungal pathogens; mechanism similar to itraconazole.
Energetic MaterialsExplored as a potential component in explosives due to high energy density properties.

Mechanism of Action

The mechanism of action of 5-Methylaminomethyl-2,4-dihydro-[1,2,4]triazol-3-one involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural and Functional Analogues

Ganetespib
  • Structure : 5-(2,4-Dihydroxy-5-isopropylphenyl)-4-(1-methylindol-5-yl)-2,4-dihydro-[1,2,4]triazol-3-one.
  • Key Features: Resorcinol-based substituent enhances HSP90 ATPase inhibition. Methylindole group improves binding to the hydrophobic pocket of HSP90.
  • Applications : Second-generation HSP90 inhibitor with antitumor activity in HER2-positive breast cancer and reduced hepatotoxicity compared to geldanamycin derivatives .
  • Comparison: Unlike 5-methylaminomethyl derivatives, ganetespib’s bulky aromatic substituents confer higher molecular weight (364.4 g/mol) and distinct pharmacokinetic profiles .
4-Amino-5-thiophen-2-yl-methyl-2,4-dihydro-[1,2,4]triazol-3-one
  • Structure: Thiophene-methyl and amino substituents at the 5- and 4-positions.
  • Key Features: Thiophene enhances π-stacking interactions in antimicrobial assays. Amino group enables Schiff base formation for further derivatization.
  • Applications : Exhibits antimicrobial activity against Gram-positive bacteria (MIC: 8–32 µg/mL) .
  • Comparison: The methylaminomethyl group in the target compound may offer improved solubility over thiophene derivatives due to polar amine functionality.
5-CHLOROMETHYL-2,4-dihydro-[1,2,4]triazol-3-one
  • Structure : Chloromethyl (-CH2Cl) substituent at the 5-position.
  • Key Features :
    • Melting point: 199°C; density: 1.83 g/cm³.
    • Reactive chlorine atom facilitates nucleophilic substitution for drug conjugation.
  • Applications : Intermediate in pharmaceutical synthesis (e.g., agrochemicals like Sulfentrazone) .
5-Nitro-2,4-dihydro-3H-1,2,4-triazol-3-one (NTO)
  • Structure: Nitro (-NO2) substituent at the 5-position.
  • Key Features :
    • High thermal stability (decomposition >200°C).
    • Anisotropic thermal expansion in crystal structures.
  • Applications : Energetic material with applications in propellants .
  • Comparison: The nitro group confers explosive properties, unlike the biologically oriented methylaminomethyl substituent.

Key Research Findings

Substituent Effects: Bulky aromatic groups (e.g., ganetespib) enhance target protein binding but reduce metabolic stability. Polar substituents (e.g., methylaminomethyl) improve aqueous solubility, critical for oral bioavailability .

Crystallography: Triazol-3-ones with nitro or hydroxymethyl groups form stable monoclinic crystals (P 2₁/n space group), while halogenated derivatives exhibit higher density .

Thermal Stability: Nitro derivatives (NTO) decompose above 200°C, whereas chloromethyl and methylaminomethyl analogs are stable below 150°C .

Biological Activity

5-Methylaminomethyl-2,4-dihydro-[1,2,4]triazol-3-one (CAS Number: 660412-53-3) is a compound belonging to the class of triazoles, known for their diverse biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₄H₈N₄O
  • Molar Mass : 128.13 g/mol
  • CAS Number : 660412-53-3

The compound is characterized by a triazole ring structure, which is pivotal in conferring its biological properties.

Antimicrobial Activity

  • Antifungal and Antibacterial Properties : Triazole derivatives have been extensively studied for their antifungal and antibacterial activities. Research has shown that compounds with the triazole moiety can inhibit the growth of various pathogens, including resistant strains of bacteria such as MRSA. For instance, certain derivatives exhibit minimum inhibitory concentrations (MIC) significantly lower than traditional antibiotics, indicating potent activity against Gram-positive and Gram-negative bacteria .
  • Mechanisms of Action : The mechanism often involves the inhibition of fungal cytochrome P450 enzymes, which are essential for ergosterol synthesis in fungi. This disruption leads to increased membrane permeability and ultimately cell death .

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer therapy. In vitro assays demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested :
    • Human melanoma (IGR39)
    • Triple-negative breast cancer (MDA-MB-231)
    • Pancreatic carcinoma (Panc-1)

The results indicated that certain derivatives showed selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is closely related to their structural features. Modifications at specific positions on the triazole ring can enhance or diminish activity:

PositionModificationEffect on Activity
N-1Alkyl chain lengthLonger chains decrease activity
C-3Electron-donating groupsIncreases antibacterial potency
N-4Substituted phenyl groupsNot essential for activity

This relationship underscores the importance of structural optimization in drug design .

Case Studies

  • Study on Diuretic Effects : A study synthesized various derivatives of triazole compounds to evaluate their diuretic effects. The most potent derivative demonstrated significant diuretic activity compared to controls, suggesting potential applications in treating conditions requiring fluid regulation .
  • Cytotoxicity Assessment : Another study focused on hydrazone derivatives of triazole compounds tested against multiple cancer cell lines. The findings indicated that certain modifications led to enhanced cytotoxicity against melanoma cells while exhibiting lower toxicity towards non-cancerous cells .

Q & A

Q. What are the standard synthetic protocols for 5-methylaminomethyl-2,4-dihydro-[1,2,4]triazol-3-one and its derivatives?

The synthesis typically involves cyclocondensation or alkylation reactions. For example:

  • Step 1: React 4-amino-triazole precursors with bromoacetophenone derivatives in absolute ethanol under reflux (4–5 hours) .
  • Step 2: Neutralize the reaction mixture with dilute HCl to precipitate the product.
  • Step 3: Purify via recrystallization from ethanol/water (1:3) or DMSO/water (1:1), yielding compounds with 61–81% efficiency .
  • Key optimization parameters: Reaction time, solvent polarity, and stoichiometric ratios of hydrazine hydrate/KOH to control regioselectivity .

Q. How is the structural integrity of synthesized derivatives validated?

  • IR spectroscopy: Confirm functional groups (e.g., C=O at ~1700 cm⁻¹, NH₂ at ~3300 cm⁻¹) .
  • ¹H/¹³C NMR: Assign signals for methylaminomethyl groups (δ 2.5–3.5 ppm for CH₂, δ 1.2–1.5 ppm for CH₃) and triazolone rings (δ 7.0–8.5 ppm for aromatic protons) .
  • Elemental analysis: Verify purity (>95%) by matching calculated vs. observed C/H/N/S percentages .

Q. What in vitro assays are used to evaluate biological activity?

  • Antimicrobial screening: Use agar diffusion against E. coli and S. aureus (MIC values reported at 12.5–50 μg/mL) .
  • Antitumor activity: MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ values calculated from dose-response curves .
  • Controls: Include reference drugs (e.g., ampicillin, cisplatin) and solvent blanks to validate assay conditions .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in molecular geometry?

  • Data collection: Use single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) to obtain structural parameters (bond lengths, angles) .
  • Challenges: Address disorder in flexible side chains (e.g., methylaminomethyl groups) via SHELXL refinement with isotropic displacement parameters .
  • Validation: Compare experimental data with Cambridge Structural Database (CSD) entries for analogous triazolones .

Q. What strategies mitigate contradictory spectral data in structural elucidation?

  • Advanced NMR techniques: Employ HMBC/HSQC to correlate NH protons with adjacent carbons, resolving tautomerism in the triazolone ring .
  • Dynamic HPLC-MS: Monitor reaction intermediates to identify byproducts (e.g., oxidized thiols) that may skew spectral interpretations .
  • Computational validation: Optimize molecular geometries using DFT (B3LYP/6-31G(d,p)) and compare theoretical vs. experimental IR/NMR spectra .

Q. How are structure-activity relationships (SARs) designed for pharmacological optimization?

  • Substituent variation: Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the phenyl ring to enhance COX-2 inhibition (e.g., IC₅₀ = 0.8 μM in Example 13) .
  • Bioisosteric replacement: Replace thiophene with benzothiazole to improve metabolic stability (tested via microsomal assays) .
  • Pharmacokinetic profiling: Assess logP (2.1–3.5) and solubility (<10 μM in PBS) to prioritize analogs for in vivo studies .

Q. What methodologies address low yields in large-scale synthesis?

  • Catalytic optimization: Replace NaBH₄ with Pd/C-H₂ for selective reduction of nitro groups (yield increase from 61% to 85%) .
  • Flow chemistry: Implement continuous reactors to minimize side reactions (e.g., dimerization) during alkylation steps .
  • Green chemistry: Use ethanol/water mixtures instead of DMSO to simplify waste management .

Q. How are environmental and safety risks managed during synthesis?

  • Waste protocols: Segregate heavy metal-containing byproducts (e.g., from thiadiazole intermediates) for professional disposal .
  • Ventilation: Use fume hoods when handling volatile reagents (e.g., hydrazine hydrate) .
  • Emergency measures: Neutralize acid spills with NaHCO₃ and provide immediate medical consultation for inhalation exposure .

Methodological Notes

  • Data contradiction analysis: Cross-validate spectral data with multiple techniques (e.g., XRD + DFT) to resolve ambiguities .
  • Advanced characterization: Leverage hyphenated techniques (e.g., HPLC-ESI-MS) for real-time monitoring of reaction pathways .
  • Ethical compliance: Adhere to institutional guidelines for biological testing and hazardous waste disposal .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methylaminomethyl-2,4-dihydro-[1,2,4]triazol-3-one
Reactant of Route 2
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5-Methylaminomethyl-2,4-dihydro-[1,2,4]triazol-3-one

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